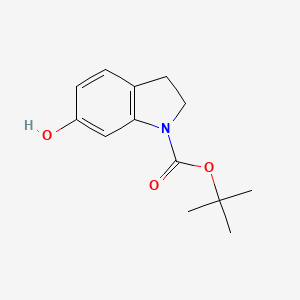

Tert-butyl 6-hydroxyindoline-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 6-hydroxyindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxyindoline-1-carboxylate typically involves the protection of the indoline nitrogen with a tert-butyl group. One common method is the reaction of indoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 6-hydroxyindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.

Major Products:

Oxidation: Tert-butyl 6-oxoindoline-1-carboxylate.

Reduction: this compound.

Substitution: Various tert-butyl 6-substituted indoline-1-carboxylates.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 6-hydroxyindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of indoline-based drugs .

Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-butyl 6-hydroxyindoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl indoline-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Tert-butyl 6-methoxyindoline-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, affecting its chemical and biological properties.

Tert-butyl 6-chloroindoline-1-carboxylate: Contains a chloro group, which can undergo different substitution reactions compared to the hydroxyl group.

Uniqueness: Tert-butyl 6-hydroxyindoline-1-carboxylate is unique due to the presence of both the hydroxyl and tert-butyl groups. The hydroxyl group enhances its reactivity, while the tert-butyl group provides stability and steric hindrance. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biologische Aktivität

Tert-butyl 6-hydroxyindoline-1-carboxylate is an organic compound that belongs to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl ester group at the 1-position and a hydroxyl group at the 6-position of the indole ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function.

- Steric Hindrance : The tert-butyl group provides steric hindrance, which affects the compound's binding affinity and selectivity towards specific targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have indicated its potential in inhibiting cancer cell proliferation.

- Antiviral Properties : The compound has shown efficacy against certain viral infections.

- Antimicrobial Effects : It possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Activity : Research suggests it may modulate inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal model studies have further supported the compound's biological activity. In one study, administration of this compound resulted in reduced tumor growth in mice bearing xenograft tumors. This highlights its potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar indole derivatives reveals distinct differences in their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl indoline-1-carboxylate | Lacks the hydroxyl group | Less reactive, limited biological activity |

| Tert-butyl 6-methoxyindoline-1-carboxylate | Contains a methoxy group | Different reactivity profile |

| Tert-butyl 6-chloroindoline-1-carboxylate | Contains a chloro group | Varies in substitution reactions |

| This compound | Hydroxyl and tert-butyl groups | Versatile with significant biological activity |

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Cancer Research : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited GSK-3β, a target implicated in various cancers, showcasing its role as a potential anticancer agent .

- Antiviral Studies : Another investigation highlighted its efficacy against viral replication in vitro, suggesting it could be developed into antiviral therapies .

- Antimicrobial Applications : Research has indicated that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Eigenschaften

IUPAC Name |

tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNCTPYZLPTVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697043 | |

| Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957204-30-7 | |

| Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.